N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanyl bridge connects the triazole to an acetamide moiety bearing a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-3-25-18(12-4-7-14(27-2)8-5-12)23-24-19(25)28-11-17(26)22-16-10-13(20)6-9-15(16)21/h4-10H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFYUGJLQMFUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Research Findings from Analogs
Antiviral Potential: A compound with a chloro-substituted phenyl and ethoxy group () demonstrated moderate antiviral activity, suggesting that the dichlorophenyl and methoxy groups in the target compound may synergize for similar effects .
Synthetic Accessibility : The ethyl group at position 4 of the triazole ring (common in ) simplifies synthesis via alkylation reactions, enabling scalable production .
Crystal Packing and Stability : Nitro and sulfonyl analogs () reveal that substituents like methoxy or chloro influence intermolecular interactions (e.g., hydrogen bonding), which could stabilize the target compound’s solid-state structure .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following molecular formula: C20H19Cl2N5O2S. Its structure features a 1,2,4-triazole ring, which is known for its diverse pharmacological properties. The presence of the dichlorophenyl and methoxyphenyl groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of essential metabolic enzymes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.250 |
| This compound | S. aureus | TBD |
Anticancer Activity
The compound's triazole moiety is also associated with anticancer properties. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including enzyme inhibition and modulation of signaling pathways .
Case Study: Anticancer Effects
A study evaluated a series of triazole derivatives for their cytotoxic effects on breast cancer cell lines. The results showed that certain modifications to the triazole structure enhanced their potency significantly compared to standard chemotherapeutics .
Enzyme Inhibition
This compound has been investigated for its potential as an acetylcholinesterase inhibitor. This property suggests applications in treating neurological disorders such as Alzheimer's disease .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 0.045 |
| This compound | Acetylcholinesterase | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies suggest that electron-donating groups on the phenyl rings enhance antimicrobial activity while specific substitutions can modulate anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
